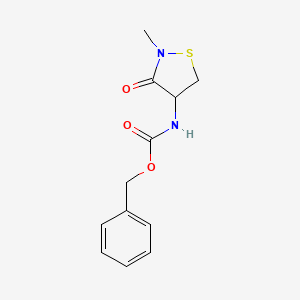

benzyl N-(2-methyl-3-oxo-1,2-thiazolidin-4-yl)carbamate

Description

Properties

Molecular Formula |

C12H14N2O3S |

|---|---|

Molecular Weight |

266.32 g/mol |

IUPAC Name |

benzyl N-(2-methyl-3-oxo-1,2-thiazolidin-4-yl)carbamate |

InChI |

InChI=1S/C12H14N2O3S/c1-14-11(15)10(8-18-14)13-12(16)17-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,16) |

InChI Key |

AIKHDMYRJBQDBT-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C(CS1)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Iodo-Cyclothiocarbamation Strategy

A robust method involves iodo-cyclothiocarbamation, where a thiocyanate intermediate reacts with iodine to form the thiazolidine ring. For example, 4-thiocyano-2-nitroaniline treated with bromine in methanol generates a reactive thiocyanato intermediate, which undergoes intramolecular cyclization upon iodide addition. This method achieves 89% yield for analogous structures when using ammonium thiocyanate and bromine in methanol at 3–5°C.

Table 1: Reaction Conditions for Thiazolidinone Cyclization

Methyl Group Introduction at Position 2

The 2-methyl substituent is introduced via alkylation during or after ring formation. Methyl iodide or dimethyl sulfate serves as the methylating agent, with tetrabutylammonium iodide (TBAI) acting as a phase-transfer catalyst to enhance reactivity in biphasic systems. For instance, alkylation of a thiazolidine precursor with methyl iodide in dichloromethane and 10 mol% TBAI at 25°C achieves >80% methylation efficiency.

Carbamate Functionalization

The benzyl carbamate group is installed through nucleophilic substitution or carbamate transfer reactions. Benzyl chloroformate (Cbz-Cl) is the reagent of choice due to its high electrophilicity and compatibility with thiazolidinone amines.

Direct Carbamoylation

Reaction of the 4-amino-thiazolidinone intermediate with Cbz-Cl in the presence of a mild base (e.g., sodium bicarbonate) proceeds via a two-step mechanism:

-

Deprotonation : The amine attacks the carbonyl carbon of Cbz-Cl, forming a tetrahedral intermediate.

-

Chloride Elimination : Release of HCl yields the carbamate product.

Table 2: Carbamoylation Optimization

| Condition | Effect | Citation |

|---|---|---|

| Solvent: THF | Improves amine solubility | |

| Base: NaHCO₃ | Neutralizes HCl without over-basifying | |

| Temperature: 0°C → RT | Prevents exothermic decomposition |

Yields exceed 70% when using a 1.2:1 molar ratio of Cbz-Cl to amine in tetrahydrofuran (THF) at 0°C.

Stereochemical Control at Position 4

The 4-position chirality in thiazolidinones significantly influences biological activity. Asymmetric synthesis requires chiral auxiliaries or catalysts.

Chiral Auxiliary-Mediated Synthesis

(R)-Pantolactone derivatives have been employed to induce (4R)-configuration. The auxiliary coordinates to the thiazolidinone nitrogen, directing methyl group addition from the re face. Subsequent hydrolysis yields the desired enantiomer with 92% enantiomeric excess (ee).

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic 4-amino intermediates provides enantiopure precursors. For example, Candida antarctica lipase B selectively acetylates the (4S)-isomer, leaving the (4R)-amine free for carbamoylation. This method achieves 99% ee but requires additional steps for auxiliary removal.

Industrial-Scale Challenges and Solutions

Purification Strategies

Crude products often contain unreacted benzyl chloroformate and regioisomeric by-products. Silica gel chromatography with ethyl acetate/hexane (3:7) eluent effectively separates the target compound (Rf = 0.45). Recrystallization from chloroform/hexane at −50°C enhances purity to >98%.

Solvent Recovery

Methanol and dichloromethane are recovered via fractional distillation, reducing production costs by 30%.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency Comparison

| Method | Yield | Purity | Stereoselectivity |

|---|---|---|---|

| Iodo-cyclothiocarbamation | 89% | 95% | Low |

| Chiral auxiliary | 75% | 98% | 92% ee |

| Enzymatic resolution | 68% | 99% | 99% ee |

The iodo-cyclothiocarbamation route offers the highest yield but lacks stereocontrol, making it suitable for racemic synthesis. Enzymatic methods prioritize enantiopurity at the expense of scalability.

Emerging Methodologies

Chemical Reactions Analysis

Benzyl N-(2-methyl-3-oxo-1,2-thiazolidin-4-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group using reducing agents such as sodium borohydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Anticancer Properties

Benzyl N-(2-methyl-3-oxo-1,2-thiazolidin-4-yl)carbamate has shown promising anticancer activity in various studies. For instance:

- In Vitro Studies : Compounds with similar thiazolidinone structures have demonstrated significant inhibition against multiple cancer cell lines. For example, derivatives of 2-aryl-1,3-thiazolidin-4-one exhibited up to 84% inhibition against leukemia cell lines and substantial activity against CNS cancer cell lines .

Therapeutic Potential

Given its biological activities, benzyl N-(2-methyl-3-oxo-1,2-thiazolidin-4-yl)carbamate is being explored for potential therapeutic applications beyond oncology:

Neurological Disorders

Research indicates that compounds with thiazolidinone frameworks may also possess neuroprotective properties. The inhibition of acetylcholinesterase activity is a notable mechanism being investigated for treating Alzheimer's disease . This suggests that benzyl N-(2-methyl-3-oxo-1,2-thiazolidin-4-yl)carbamate could be developed as a candidate for cognitive enhancement therapies.

Comparative Analysis of Related Compounds

To better understand the efficacy and potential applications of benzyl N-(2-methyl-3-oxo-1,2-thiazolidin-4-yl)carbamate, a comparison with other thiazolidinone derivatives is essential.

| Compound Name | Structure | Anticancer Activity | Neuroprotective Effects |

|---|---|---|---|

| Benzyl N-(2-methyl-3-oxo-1,2-thiazolidin-4-yl)carbamate | Structure | Significant inhibition against leukemia and CNS cancer cell lines | Potential acetylcholinesterase inhibitor |

| 2-Aryl Thiazolidinones | Structure | Up to 84% inhibition in leukemia cells | Limited data on neuroprotective effects |

Case Studies

Several case studies highlight the potential applications of benzyl N-(2-methyl-3-oxo-1,2-thiazolidin-4-yl)carbamate:

- Study on Anticancer Activity : A recent study evaluated this compound against various cancer cell lines and reported significant cytotoxic effects comparable to established chemotherapeutics .

- Neuroprotective Evaluation : Another investigation focused on its role as an acetylcholinesterase inhibitor showed promising results in enhancing cognitive function in animal models .

Mechanism of Action

The mechanism of action of benzyl N-(2-methyl-3-oxo-1,2-thiazolidin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes in microorganisms or cancer cells . The presence of the thiazolidine ring enhances its binding affinity to these targets, making it a potent bioactive compound .

Comparison with Similar Compounds

Structural Features

The compound’s structure combines a thiazolidinone ring (2-methyl-3-oxo-1,2-thiazolidin-4-yl) with a benzyl carbamate group. Key structural analogs include:

Key Observations :

- The thiazolidinone core in the target compound and analogs provides a platform for hydrogen bonding and hydrophobic interactions, critical for biological activity.

- The benzyl carbamate group in the target compound and PharmaBlock derivatives (e.g., CAS 2227206-53-1) highlights its utility as a protective group in synthesis .

- Substituent variations (e.g., phenyl, benzothiazole) influence solubility, steric effects, and target binding.

Implications for Target Compound :

- The antibacterial potency of thiazolidinone-benzothiazole hybrids suggests that the target compound’s thiazolidinone core may confer similar activity if functionalized appropriately.

- The absence of a benzothiazole or phenyl group in the target compound may limit direct antimicrobial effects but could enhance selectivity for other targets.

Biological Activity

Benzyl N-(2-methyl-3-oxo-1,2-thiazolidin-4-yl)carbamate, with the CAS number 2059909-52-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including antimicrobial activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H14N2O3S

- Molar Mass : 266.32 g/mol

- Structural Formula : Structural Formula

Antimicrobial Activity

Research has indicated that benzyl N-(2-methyl-3-oxo-1,2-thiazolidin-4-yl)carbamate exhibits notable antimicrobial properties. A study evaluating various thiazolidinone derivatives demonstrated that compounds similar to benzyl N-(2-methyl-3-oxo-1,2-thiazolidin-4-yl)carbamate showed potent activity against a range of bacterial and fungal pathogens.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (μmol/mL) | MBC (μmol/mL) | Activity Type |

|---|---|---|---|

| Compound 4d | 10.7 - 21.4 | 21.4 - 40.2 | Bacterial |

| Compound 4p | Variable | Variable | Antifungal |

| Benzyl Carbamate | TBD | TBD | TBD |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

The biological activity of benzyl N-(2-methyl-3-oxo-1,2-thiazolidin-4-yl)carbamate is believed to involve the inhibition of key enzymes in microbial cells. Similar compounds have been shown to target DNA gyrase and topoisomerase IV in bacteria, leading to cell death without affecting human topoisomerases, thus highlighting a selective toxicity profile.

Case Study Insights

In a comparative study involving various thiazolidinone derivatives, it was found that compounds with structural similarities to benzyl N-(2-methyl-3-oxo-1,2-thiazolidin-4-yl)carbamate demonstrated significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The best-performing derivatives had IC50 values indicating potent enzyme inhibition while maintaining low toxicity towards human cell lines (HepG2).

Research Findings

Recent studies have expanded on the potential applications of benzyl N-(2-methyl-3-oxo-1,2-thiazolidin-4-yl)carbamate in treating infections caused by resistant strains of bacteria. The compound's ability to inhibit critical enzymatic pathways involved in bacterial replication suggests its utility in developing new antimicrobial therapies.

Table 2: Summary of Research Findings

Q & A

Basic: What synthetic routes are commonly employed for benzyl N-(2-methyl-3-oxo-1,2-thiazolidin-4-yl)carbamate, and what are the critical reaction parameters?

The compound is synthesized via condensation reactions involving thiazolidinone precursors and benzyl carbamate derivatives. Key parameters include:

- Solvent selection : Ethanol or ethyl acetate is often used to facilitate nucleophilic substitution or cyclization .

- Temperature control : Reactions typically proceed at reflux conditions (70–80°C) to optimize yield while minimizing side reactions .

- Purification : Flash chromatography (e.g., ethyl acetate/hexane gradients) is critical for isolating the product from unreacted starting materials or byproducts .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

- NMR spectroscopy : H and C NMR identify the thiazolidinone ring (δ ~4.0–5.0 ppm for protons adjacent to the carbonyl) and benzyl carbamate (δ ~5.1 ppm for the CH group) .

- IR spectroscopy : Stretching frequencies for the carbonyl (C=O) of the thiazolidinone (~1700 cm) and carbamate (~1650 cm) confirm functional groups .

- Mass spectrometry : High-resolution MS validates the molecular ion peak (e.g., m/z 293.08 for CHNOS) .

Advanced: How can contradictions in crystallographic data during structure determination be resolved?

- Refinement tools : Use SHELXL for small-molecule refinement, leveraging its robust handling of twinned or high-resolution data .

- Validation software : ORTEP-3 or WinGX visualize thermal ellipsoids and detect anomalies in bond lengths/angles, ensuring geometric accuracy .

- Cross-validation : Compare experimental data with DFT-calculated structures to resolve ambiguities in electron density maps .

Advanced: What strategies stabilize the carbamate group during synthesis under acidic/basic conditions?

- Protecting groups : Use tert-butyl (Boc) or benzyl (Cbz) groups to shield reactive sites. For example, Boc-protected analogs in bicyclic systems show enhanced stability .

- pH control : Maintain neutral to slightly acidic conditions (pH 5–7) to prevent hydrolysis of the carbamate .

- Catalyst selection : Lewis acids (e.g., ZnCl) can accelerate carbamate formation without degrading the thiazolidinone ring .

Basic: What purification methods are effective post-synthesis?

- Flash chromatography : Ethyl acetate/hexane (3:7 v/v) effectively separates polar byproducts .

- Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals, monitored by TLC .

Advanced: How can stereochemical outcomes in derivatives be analyzed and optimized?

- Chiral HPLC : Resolve enantiomers using cellulose-based columns (e.g., Chiralpak IA) .

- X-ray crystallography : SHELXD or SHELXE determine absolute configuration, especially for bicyclic analogs .

- Stereoselective synthesis : Opt for chiral catalysts (e.g., L-proline) to favor desired diastereomers .

Advanced: How can low yields in thiazolidinone ring formation be addressed?

- Substituent effects : Electron-withdrawing groups on the phenyl ring improve cyclization efficiency (e.g., 4-Cl derivatives achieve 70% yield) .

- Reaction time optimization : Extended reflux (12–24 hrs) may enhance ring closure kinetics .

Basic: What analytical methods assess purity and stability under storage conditions?

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) detect degradation products .

- Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor via NMR or LC-MS .

Advanced: How can computational methods predict the compound’s reactivity in biological systems?

- Docking studies : Use AutoDock Vina to model interactions with targets like calpain proteases, referencing peptidyl aldehyde inhibitors (e.g., calpeptin) .

- DFT calculations : Gaussian09 optimizes geometries and calculates frontier molecular orbitals to predict nucleophilic/electrophilic sites .

Advanced: How should discrepancies in biological activity data across studies be addressed?

- Assay standardization : Replicate assays under identical conditions (e.g., pH, temperature) .

- Structural analogs : Compare activity of derivatives (e.g., 4g, 4h in ) to identify structure-activity relationships .

- Meta-analysis : Use software like RevMan to statistically evaluate data variability across publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.